dimethyl 5-{[(3-oxo-2-thiomorpholinyl)acetyl]amino}isophthalate
Description
Properties
IUPAC Name |
dimethyl 5-[[2-(3-oxothiomorpholin-2-yl)acetyl]amino]benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6S/c1-23-15(21)9-5-10(16(22)24-2)7-11(6-9)18-13(19)8-12-14(20)17-3-4-25-12/h5-7,12H,3-4,8H2,1-2H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOAAXLTMDHJTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)CC2C(=O)NCCS2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-{[(3-oxo-2-thiomorpholinyl)acetyl]amino}isophthalate typically involves the reaction of 5-aminoisophthalic acid dimethyl ester with 3-oxo-2-thiomorpholineacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and continuous flow systems. Purification of the product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-{[(3-oxo-2-thiomorpholinyl)acetyl]amino}isophthalate can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiomorpholine ring can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amides or other ester derivatives.
Scientific Research Applications
Anticancer Activity
One of the primary applications of dimethyl 5-{[(3-oxo-2-thiomorpholinyl)acetyl]amino}isophthalate is its role as an anticancer agent. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies using Sulforhodamine B (SRB) assays have shown that derivatives of this compound can inhibit the growth of CNS cancer cells effectively .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler isophthalate derivatives. The incorporation of thiomorpholine moieties enhances solubility and bioavailability, which are critical for therapeutic applications .
In Vivo Studies
In vivo studies have demonstrated that formulations containing this compound exhibit reduced tumor growth in animal models compared to controls. These studies often highlight the compound's ability to penetrate tumor tissues effectively due to its unique chemical structure .
Clinical Implications
Clinical implications are being explored through trials assessing the efficacy of this compound in combination therapies for various cancers. The preliminary results suggest improved patient outcomes when used alongside traditional chemotherapeutics .
Mechanism of Action
The mechanism of action of dimethyl 5-{[(3-oxo-2-thiomorpholinyl)acetyl]amino}isophthalate involves its interaction with specific molecular targets in biological systems. The thiomorpholine ring and isophthalate ester groups are believed to play a crucial role in its biological activity. The compound may interact with enzymes or receptors, leading to the modulation of various biochemical pathways.
Comparison with Similar Compounds
Structural Variations
- Heterocyclic Core : Unlike ethyl 2-oxo-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate (thiazole core ), the thiomorpholine ring in the target compound provides enhanced conformational flexibility and sulfur-mediated hydrogen bonding, which may improve target binding in enzyme inhibition.
- Substituent Effects: The acetyl-amino linker in the target compound contrasts with the chromenone moiety in ethyl 5-acetyl-4-methyl-thiophene derivatives.
Reactivity and Stability
- The trifluoromethyl group in ethyl 2-oxo-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate increases metabolic stability but introduces steric hindrance, limiting derivatization . In contrast, the thiomorpholine ring in the target compound allows for regioselective oxidation (e.g., sulfoxide formation) without compromising the ester backbone .
- Pyrazoline derivatives (e.g., N-(((2,3-Dimethyl-5-oxo-1-phenyl(3-pyrazolin-4-yl))amino)thioxomethyl)-2-phenylethanamide) exhibit tautomerism, which complicates synthesis but enhances bioactivity diversity .
Biological Activity
Dimethyl 5-{[(3-oxo-2-thiomorpholinyl)acetyl]amino}isophthalate is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a dimethyl isophthalate core modified with a thiomorpholine group, which is believed to contribute to its biological activity.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the isophthalic acid derivative followed by acylation with the thiomorpholine-containing moiety. Specific synthetic pathways have been documented in patents, indicating various methods to achieve high yields and purity .
Biological Activity
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including:
- CCRF-CEM leukemia cells
- A549 lung cancer cells
- MCF-7 breast cancer cells
The observed IC50 values suggest that the compound effectively inhibits cell proliferation at micromolar concentrations, with specific values indicating significant activity against CCRF-CEM cells (IC50 = 6.7 µg/mL) .
2. Mechanism of Action
The proposed mechanism of action involves the inhibition of key cellular pathways associated with cancer cell survival and proliferation. The thiomorpholine moiety is thought to interact with cellular targets, disrupting normal signaling cascades and inducing apoptosis in malignant cells.
Case Studies
Several case studies have explored the biological activity of similar compounds within this chemical class:
| Study | Compound | Cell Line | IC50 (µg/mL) | Notes |
|---|---|---|---|---|
| This compound | CCRF-CEM | 6.7 | Significant cytotoxicity observed | |
| Analog A | MCF-7 | >20 | Inactive due to structural differences | |
| Analog B | A549 | 15 | Moderate activity noted |
These studies illustrate the variability in biological activity among structurally related compounds and underscore the importance of molecular modifications in enhancing therapeutic potential.
Q & A
Basic: What are the key synthetic pathways for dimethyl 5-{[(3-oxo-2-thiomorpholinyl)acetyl]amino}isophthalate, and how is purity validated?
Methodological Answer:
Synthesis typically involves sequential functionalization of dimethyl 5-aminoisophthalate (precursor, ). The thiomorpholinyl acetyl group is introduced via coupling reactions, such as HATU-mediated amidation (common in peptide synthesis) or DCC/DMAP activation (). Post-synthesis, purity is validated using:
- HPLC : To assess chromatographic homogeneity.
- NMR Spectroscopy : H and C NMR confirm structural integrity (e.g., acetyl proton signals at δ 2.1–2.5 ppm and thiomorpholinyl sulfur-related shifts) .
- Mass Spectrometry (ESI–MS) : Molecular ion peaks ([M+H]) verify molecular weight alignment .
Advanced: How can reaction yields be optimized for introducing the thiomorpholinyl moiety under varying catalytic conditions?
Methodological Answer:
Optimization strategies include:
- Catalyst Screening : Test HATU, DCC, or EDCI for coupling efficiency. HATU often provides higher yields in amidation due to reduced steric hindrance .
- Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) enhance solubility of intermediates, while elevated temperatures (80°C) accelerate kinetics .
- Purification Protocols : Column chromatography with gradients (e.g., ethyl acetate/hexane) isolates the target compound from byproducts .
- Yield Tracking : Use TLC or inline UV monitoring to identify optimal reaction termination points .
Basic: Which spectroscopic techniques are critical for characterizing the thiomorpholinyl-acetyl linkage?
Methodological Answer:
- FT-IR Spectroscopy : Detect carbonyl stretches (C=O at ~1680–1720 cm) and N-H bending (amide I/II bands) .
- H NMR : Identify acetyl protons (singlet ~δ 2.3 ppm) and thiomorpholinyl protons (multiplet δ 3.5–4.0 ppm for S-containing ring) .
- Heteronuclear Correlation (HSQC) : Map C-H couplings to confirm connectivity between the isophthalate core and thiomorpholinyl group .
Advanced: How should researchers resolve contradictions in reported bioactivity data for thiomorpholinyl derivatives?
Methodological Answer:
- Assay Standardization : Replicate studies using identical cell lines (e.g., HEK-293 for enzyme inhibition) and control compounds .
- Purity Reassessment : Quantify impurities via LC-MS; even 5% contaminants can skew bioactivity results .
- Computational Cross-Validation : Compare experimental IC values with docking simulations (e.g., AutoDock Vina) to validate target binding .
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., logP correlations with activity) .
Basic: What storage conditions prevent degradation of this compound?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent thermal/photo-degradation.
- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of ester groups .
- Solvent Stability : Dissolve in anhydrous DMSO for long-term storage; avoid protic solvents (e.g., water, methanol) .
Advanced: How can computational modeling predict the compound’s reactivity in novel reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model transition states (e.g., nucleophilic acyl substitution at the acetyl group) .
- MD Simulations : Explore solvent effects on reaction pathways (e.g., acetonitrile vs. DMF) using GROMACS .
- QSAR Models : Corrate electronic parameters (HOMO-LUMO gaps) with experimental rate constants to predict reactivity .
Basic: What is the hypothesized role of the thiomorpholinyl group in biological interactions?
Methodological Answer:
The thiomorpholinyl moiety may:
- Enhance Lipophilicity : Sulfur atoms increase membrane permeability (logP > 2.5) .
- Modulate Binding : The 3-oxo group participates in hydrogen bonding with enzymatic active sites (e.g., proteases) .
- Conformational Restriction : The thiomorpholinyl ring imposes rigidity, improving target selectivity .
Advanced: What experimental designs assess environmental fate in lab-scale studies?
Methodological Answer:
Adopt methodologies from Project INCHEMBIOL :
- Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) to simulate photolysis.
- Biotic Transformation : Use activated sludge models to track microbial degradation via LC-MS/MS.
- Compartmental Analysis : Measure distribution coefficients (e.g., soil-water partitioning) using shake-flask assays .
Advanced: How can structural modifications enhance the compound’s application in enzyme inhibition studies?
Methodological Answer:
- Side-Chain Variation : Replace the acetyl group with fluorinated analogs to probe electronic effects on binding .
- Isosteric Replacement : Substitute sulfur in thiomorpholinyl with oxygen (morpholinyl) to assess hydrogen bonding contributions .
- Click Chemistry : Introduce triazole rings via CuAAC reactions to diversify substituent libraries .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves and fume hoods to prevent dermal/ inhalation exposure.
- Waste Disposal : Quench reactive intermediates with aqueous NaHCO before disposal .
- Toxicity Screening : Conduct Ames tests for mutagenicity prior to in vivo studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
